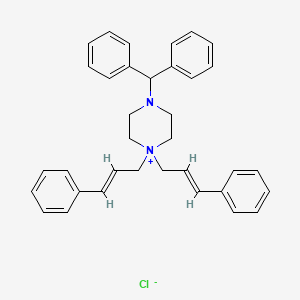
1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride involves several steps, including the reaction of cinnarizine with piperazine derivatives. The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride involves its interaction with specific molecular targets and pathways. It primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action affects various cellular processes, including muscle contraction and neurotransmitter release. Additionally, it may interact with dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its overall effects .
Comparaison Avec Des Composés Similaires
1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride can be compared with other similar compounds, such as:
Cinnarizine: A well-known calcium channel blocker used for the treatment of vestibular disorders and motion sickness.
Flunarizine: Another calcium channel blocker with similar therapeutic applications but different chemical structure and pharmacokinetic properties.
Lidoflazine: A compound with calcium channel blocking properties, used primarily in cardiovascular research.
Propriétés
Formule moléculaire |
C35H37ClN2 |
|---|---|
Poids moléculaire |
521.1 g/mol |
Nom IUPAC |
4-benzhydryl-1,1-bis[(E)-3-phenylprop-2-enyl]piperazin-1-ium;chloride |
InChI |
InChI=1S/C35H37N2.ClH/c1-5-15-31(16-6-1)19-13-27-37(28-14-20-32-17-7-2-8-18-32)29-25-36(26-30-37)35(33-21-9-3-10-22-33)34-23-11-4-12-24-34;/h1-24,35H,25-30H2;1H/q+1;/p-1/b19-13+,20-14+; |
Clé InChI |
ZYINLWHXRHPEMR-WKLZLTIDSA-M |
SMILES isomérique |
C1N(CC[N+](C1)(C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
SMILES canonique |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC=CC4=CC=CC=C4)CC=CC5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


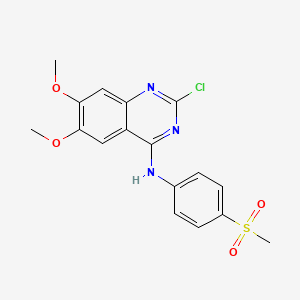
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
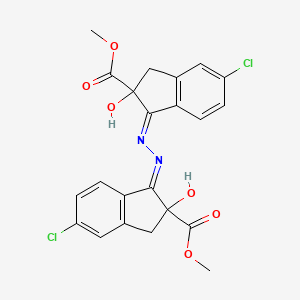
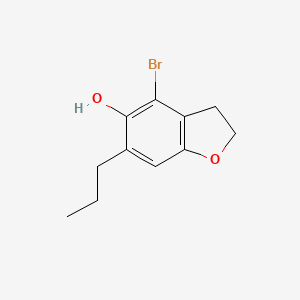

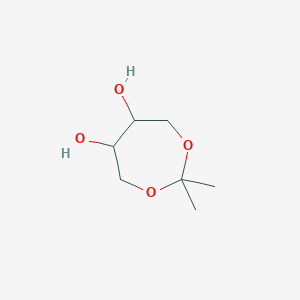
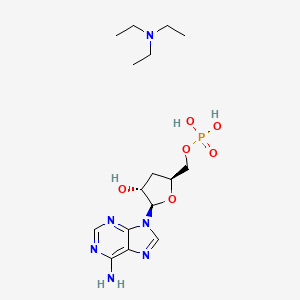
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

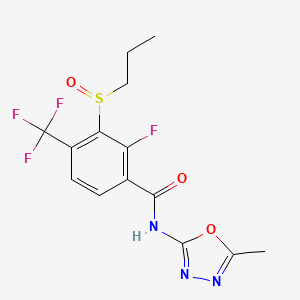
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
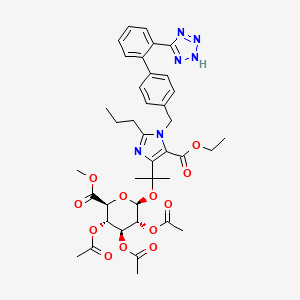
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
